molecular formula C17H22N2O5 B2605190 (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide CAS No. 736187-70-5

(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide

Cat. No. B2605190
CAS RN: 736187-70-5
M. Wt: 334.372
InChI Key: DDLMURNWTMNBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the proliferation and survival of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models. This compound has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as asthma.

Advantages and Limitations for Lab Experiments

(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several advantages as a research tool. It is highly selective for EGFR and does not inhibit other tyrosine kinases. This makes it a useful tool for studying the specific role of EGFR in cancer and other diseases. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is potential for the use of this compound in the treatment of other diseases that are associated with EGFR overexpression, such as psoriasis and Alzheimer's disease.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in cancer treatment and other diseases. It acts as a competitive inhibitor of EGFR and has a variety of biochemical and physiological effects. While it has some limitations, it has several advantages as a research tool and holds promise for future therapeutic applications.

Synthesis Methods

The synthesis of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves several steps, including the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl cyanoacetate, followed by a Michael addition reaction with 3-(dimethylamino)propylamine. The resulting product is then subjected to a condensation reaction with ethyl 3-bromopropionate to yield this compound.

Scientific Research Applications

(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been widely studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer cells. This compound can block the activation of EGFR, which in turn inhibits the growth and proliferation of cancer cells.

properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-4-24-7-5-6-19-17(21)13(11-18)8-12-9-14(22-2)16(20)15(10-12)23-3/h8-10,20H,4-7H2,1-3H3,(H,19,21)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLMURNWTMNBDG-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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